6-chloro-N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-(4-methoxyphenyl)imidazo[1,2-a]pyridin-3-amine
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Overview
Description
6-chloro-N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-(4-methoxyphenyl)imidazo[1,2-a]pyridin-3-amine is a complex organic compound with a fused heterocyclic structure. Let’s break down its components:
Imidazo[1,2-a]pyridine: This fused ring system consists of an imidazole ring and a pyridine ring. Imidazo[1,2-a]pyridines exhibit diverse biological activities and are often found in pharmaceuticals and agrochemicals.
Chlorine (6-chloro): The chlorine atom is attached to the imidazo[1,2-a]pyridine ring.
Benzodioxin: The 2,3-dihydro-1,4-benzodioxin-6-yl moiety is fused to the imidazo[1,2-a]pyridine ring. Benzodioxins are known for their potential pharmacological properties.
Preparation Methods
Synthetic Routes: Several synthetic routes exist for the preparation of this compound. One common approach involves the condensation of appropriate precursors, followed by cyclization. Detailed reaction conditions and reagents would depend on the specific synthetic strategy employed.
Industrial Production: While industrial-scale production methods are proprietary, academic research has contributed to the understanding of synthetic pathways. Optimization for large-scale production involves considerations of yield, cost, and safety.
Chemical Reactions Analysis
6-chloro-N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-(4-methoxyphenyl)imidazo[1,2-a]pyridin-3-amine can participate in various chemical reactions:
Substitution Reactions: The chlorine atom allows for substitution reactions. For instance, nucleophilic substitution can replace the chlorine with other functional groups.
Oxidation and Reduction: Depending on the substituents, the compound may undergo oxidation or reduction reactions.
Major Products: The specific products formed during these reactions would vary based on reaction conditions and substituents.
Scientific Research Applications
Chemistry::
Medicinal Chemistry: Researchers explore derivatives of this compound for potential drug candidates.
Catalysis: Imidazo[1,2-a]pyridines can serve as catalysts in organic transformations.
Biological Activity: Investigating its effects on cellular processes, receptors, and enzymes.
Drug Discovery: Screening for therapeutic applications.
Agrochemicals: Imidazo[1,2-a]pyridines find use in crop protection.
Materials Science:
Mechanism of Action
The compound’s mechanism of action likely involves interactions with specific molecular targets. Further research is needed to elucidate these pathways comprehensively.
Properties
Molecular Formula |
C22H18ClN3O3 |
---|---|
Molecular Weight |
407.8 g/mol |
IUPAC Name |
6-chloro-N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-(4-methoxyphenyl)imidazo[1,2-a]pyridin-3-amine |
InChI |
InChI=1S/C22H18ClN3O3/c1-27-17-6-2-14(3-7-17)21-22(26-13-15(23)4-9-20(26)25-21)24-16-5-8-18-19(12-16)29-11-10-28-18/h2-9,12-13,24H,10-11H2,1H3 |
InChI Key |
KCGMMMVXBGPMGX-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)C2=C(N3C=C(C=CC3=N2)Cl)NC4=CC5=C(C=C4)OCCO5 |
Origin of Product |
United States |
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